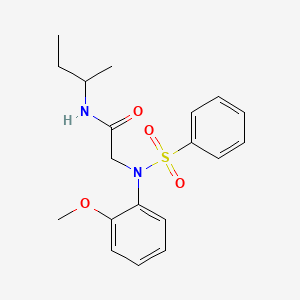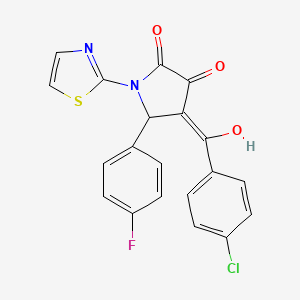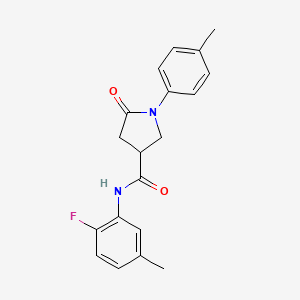
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 85-8501, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The exact mechanism of action of N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes that are involved in cancer cell growth and inflammation. Specifically, N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 85-8501 has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. This inhibition leads to the activation of the tumor suppressor protein p53, which in turn leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several other enzymes, including the enzyme mTOR, which is involved in the regulation of protein synthesis and cell growth. Additionally, N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 85-8501 has been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. Additionally, N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 85-8501 has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in lab experiments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is in the development of new cancer therapies. Studies have shown that N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 85-8501 can enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, researchers are exploring the potential of this compound in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease. Finally, researchers are investigating the possibility of using N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a tool for studying the role of various enzymes in biological processes.
Aplicaciones Científicas De Investigación
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 85-8501 can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 85-8501 has been shown to have anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-15(2)20-19(22)14-21(17-12-8-9-13-18(17)25-3)26(23,24)16-10-6-5-7-11-16/h5-13,15H,4,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMLKKNPRIXCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B3918460.png)
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3918466.png)
![N-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918476.png)
![N-(4-fluorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918481.png)
![4-[(phenylthio)acetyl]morpholine](/img/structure/B3918485.png)
![N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide](/img/structure/B3918491.png)

![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B3918497.png)
![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B3918510.png)
![N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3918523.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B3918526.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B3918533.png)
![3-[2-(4-bromophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918541.png)
